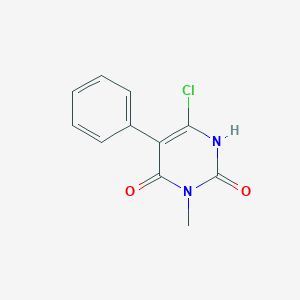

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(15)8(9(12)13-11(14)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16) |

InChI Key |

MSTJMEPTLLNRBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method Based on Benzylation of 6-Chloro-3-methyluracil

One well-documented approach involves the benzylation of 6-chloro-3-methyluracil with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:

-

- 6-chloro-3-methyluracil (1 equivalent)

- Benzyl bromide (1.5 equivalents)

- Potassium carbonate (3 equivalents)

- DMF as solvent

- Reaction temperature: 100°C

- Reaction time: 4 hours under nitrogen atmosphere

Procedure : The mixture is stirred at elevated temperature, then filtered through Celite® to remove insolubles. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography using an ethyl acetate/petroleum ether mixture (4:1) as eluent.

-

- Yield: 88%

- Product: 1-benzyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (white solid)

- Melting point: 88°C

- Confirmed by 1H and 13C NMR spectroscopy

This method efficiently introduces the benzyl group at the N1 position, yielding the chlorinated pyrimidine derivative suitable for further transformations.

Alternative Benzylation to Obtain Dibenzyl Derivative

A related method involves benzylation of 6-chlorouracil (without the methyl group at C3), yielding 1,3-dibenzyl-6-chloropyrimidine-2,4(1H,3H)-dione:

-

- 6-chlorouracil (1 equivalent)

- Benzyl bromide (2.5 equivalents)

- Potassium carbonate (3 equivalents)

- DMF solvent

- 100°C for 4 hours under nitrogen

This method is relevant as a comparative synthetic strategy and may be adapted for selective mono- or di-substitution depending on stoichiometry and reaction conditions.

Multi-Step Synthesis Involving Organometallic Reagents and Chlorination

Another synthetic pathway, described in patent literature, involves:

Lithiation of a substituted pyrimidine intermediate under dilute conditions at low temperature using organometallic reagents such as butyllithium or hexyllithium.

Alkylation with chloromethyl ethyl ether.

Condensation with benzaldehyde at very low temperature.

Hydrogenolysis reduction of benzyl alcohol derivatives after acetylation.

Final chlorination using phosphorus oxychloride to introduce the 6-chloro substituent.

This method achieves yields greater than 70-80% for most steps, except lithiation which requires careful control of conditions. The crude products can be used directly in subsequent steps, facilitating scale-up and efficiency.

Purification Techniques

Purification is typically achieved by:

Filtration through Celite® to remove solids.

Extraction and washing with aqueous ammonium chloride solutions and water to remove inorganic residues.

Concentration under reduced pressure.

Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

Crystallization from solvents such as ethanol, isopropanol/water mixtures, or ethyl acetate.

Vacuum distillation to remove residual starting materials or by-products.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.

Scientific Research Applications

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.

Pharmaceutical Research: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

Industrial Applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Core Heterocyclic Structure

- Pyrimidine-2,4-diones (e.g., the target compound) exhibit a six-membered aromatic ring with two ketone groups, favoring planar conformations and π-π stacking interactions.

- Pyran-2,4-diones (e.g., bis-β-enamino derivatives) feature an oxygen-containing six-membered ring, leading to distinct electronic properties (e.g., higher dipole moments up to 6.23 D) compared to nitrogen-rich pyrimidine-diones .

Substituent Effects

Pharmacological and Physicochemical Properties

- Bioactivity : Imidazolidin-2,4-diones (IM-3, IM-7) demonstrate acute cardiovascular and CNS effects in preclinical models, attributed to their hydrogen-bonding capacity and moderate polarity. The target compound’s chloro group may confer distinct bioactivity, though this requires experimental validation .

- Solubility and Stability: Chlorine substituents typically reduce aqueous solubility compared to amino or hydroxyl groups. For example, 6-amino derivatives (e.g., 6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione) exhibit higher polarity, favoring solubility in polar solvents .

Biological Activity

6-Chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione, also known by its CAS number 61083-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activities, and therapeutic potential of this compound based on diverse research findings.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Structure : The compound features a pyrimidine ring with chloro, methyl, and phenyl substituents, which contribute to its biological properties.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising antiviral properties. A study highlighted the synthesis of related compounds that act as integrase strand transfer inhibitors for HIV, showcasing a potential pathway for developing antiviral agents with lower resistance profiles against existing therapies .

Enzyme Inhibition

The compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their therapeutic applications in treating various conditions, including erectile dysfunction and pulmonary hypertension. The activity of pyrimidine derivatives in inhibiting specific PDE isoforms presents a viable mechanism for therapeutic intervention .

Synthesis and Evaluation of Antiviral Agents

A significant study synthesized a series of pyrimidine derivatives to evaluate their antiviral efficacy against HIV. The synthesized compounds were tested for their ability to inhibit viral replication in vitro. Among these, some derivatives showed IC50 values in the low micromolar range, indicating potent antiviral activity .

Anticancer Activity Assessment

A recent investigation into phenylpyrazolo[3,4-d]pyrimidines demonstrated their effectiveness as dual inhibitors targeting both EGFR and VGFR2 pathways. These compounds not only inhibited tumor growth but also induced apoptosis and disrupted cell cycle progression in cancer models. While direct studies on this compound are scarce, the results from related compounds suggest it may share similar mechanisms of action .

Data Summary Table

| Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Pyrimidine Derivatives | 0.5 - 5 | Integrase Strand Transfer Inhibition |

| Anticancer | Phenylpyrazolo[3,4-d]pyrimidines | 0.3 - 24 | EGFR/VGFR2 Inhibition |

| Enzyme Inhibition | PDE Inhibitors (related compounds) | Varies | Phosphodiesterase Inhibition |

Q & A

Q. What are the established synthetic routes for 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione, and how do reaction conditions influence yield?

Answer: A common method involves alkylation of pyrimidine precursors using benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, promoted by potassium carbonate. For example, substituting the thiazole moiety in thieno[2,3-d]pyrimidine derivatives requires controlled heating (80–100°C) and inert atmospheres to minimize side reactions . Yield optimization often depends on stoichiometric ratios of reagents, solvent purity, and reaction time. Pre-purification steps, such as column chromatography, are critical for isolating crystalline products (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR in DMSO-d resolve aromatic protons and carbonyl groups, with shifts at δ 10–12 ppm indicating NH groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with data collected using Mo/Kα radiation (λ = 0.71073 Å) and processed via APEX2 or SADABS .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]) with deviations <5 ppm .

Q. How is the biological activity of this compound screened in pharmacological studies?

Answer:

- In vitro assays : Jak2 inhibition studies (e.g., IC determination) use kinase-enriched cell lines (e.g., TEL-Jak2 models) with ATP competition assays .

- Antimicrobial testing : Disk diffusion assays against Fusarium oxysporum or bacterial strains quantify zones of inhibition, validated by LC-MS identification of bioactive metabolites .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: High-resolution X-ray data (R-factor <0.05) clarify torsional angles and hydrogen-bonding networks. For example, SHELXL refinement reveals planar geometry in the pyrimidine ring, with deviations <0.02 Å. Disordered solvent molecules are modeled using PART instructions, and twinning is addressed with HKLF5 data .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine derivatives like this compound?

Answer:

- Substituent variation : Replace the 5-phenyl group with heteroaromatic rings (e.g., thiophene) to assess steric/electronic effects on Jak2 binding .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with Jak2’s ATP-binding pocket, prioritizing residues like Lys882 and Glu898 for mutagenesis validation .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .

- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers caused by impurities or assay interference .

Q. What experimental design principles optimize synthetic yield for large-scale production of pyrimidine intermediates?

Answer:

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. THF), and temperatures to identify optimal conditions via response surface modeling .

- Flow chemistry : Continuous reactors reduce side-product formation by maintaining precise stoichiometry and residence times .

Q. How can computational modeling predict the environmental toxicity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.